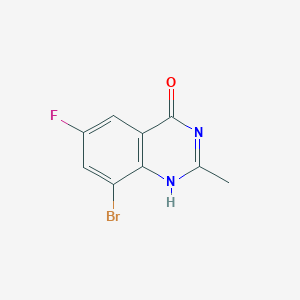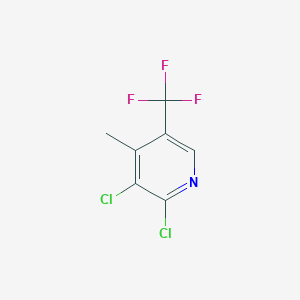
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4Cl2F3N. It is known for its applications in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides . This compound is a colorless to pale yellow liquid with a distinctive odor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods:
-
Chlorination and Fluorination: : Starting with 2-amino-5-methylpyridine, the compound undergoes chlorination followed by diazotization in the presence of copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .
-
Side-Chain Chlorination: : Another method involves using 2-chloro-5-methylpyridine as the starting material. The side chain is chlorinated to form 2-chloro-5-(trichloromethyl)pyridine, which is further chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine. The final step involves fluorination with hydrogen fluoride to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically follows the chlorination and fluorination route due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, amines, and alkoxides.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with ammonia can yield 2,3-diamino-4-methyl-5-(trifluoromethyl)pyridine .
科学研究应用
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and insecticides, such as fluazifop and flufenacet.
Organic Synthesis: The compound serves as a building block in the synthesis of various biologically active molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
作用机制
The mechanism of action of 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets in biological systems. For instance, as an intermediate in herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted vegetation . The exact pathways and molecular targets can vary depending on the specific application and the final product synthesized from this compound .
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is structurally similar but lacks the methyl group at the 4-position.
2,3-Dichloro-4-methylpyridine: Similar structure but without the trifluoromethyl group.
Uniqueness
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability . These features make it particularly valuable in the synthesis of agrochemicals and other biologically active compounds .
属性
IUPAC Name |
2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c1-3-4(7(10,11)12)2-13-6(9)5(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDTWUMERLGAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
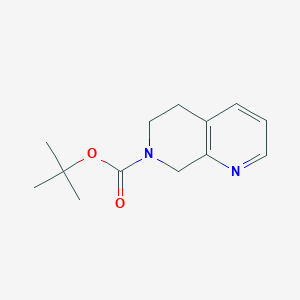
![4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B7981047.png)
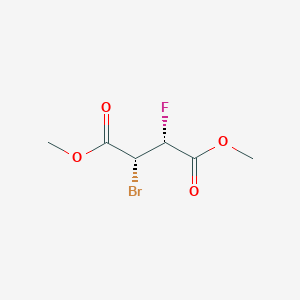
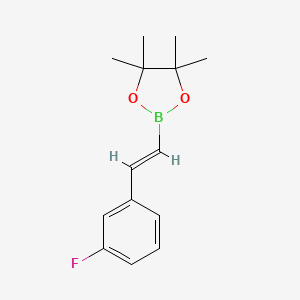
![7-(Chloromethyl)-2-methylbenzo[b]thiophene](/img/structure/B7981083.png)
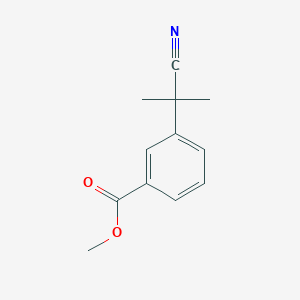
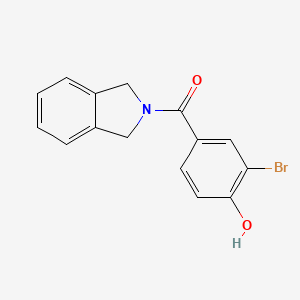

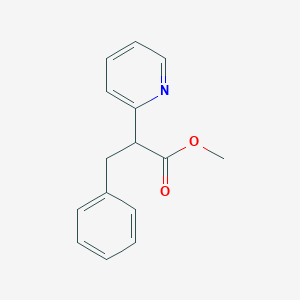
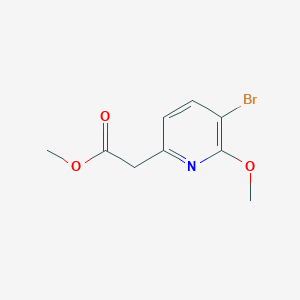
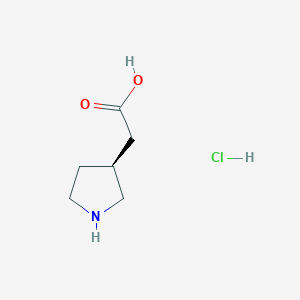
![2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7981138.png)

